Product packaging for Dichlorprop-potassium(Cat. No.:CAS No. 5746-17-8)

Dichlorprop-potassium

Cat. No.: B13417222
CAS No.: 5746-17-8
M. Wt: 273.15 g/mol
InChI Key: SIVJKMBJGCUUNS-UHFFFAOYSA-M
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Description

Dichlorprop-potassium is the potassium salt of the R-enantiomer of dichlorprop, making it an enantiopure phenoxypropionic acid herbicide and plant growth regulator . Its primary research value lies in its action as a synthetic auxin, a mode of operation classified by the Herbicide Resistance Action Committee (HRAC) as Group O . As a selective and systemic herbicide, it is absorbed through leaves and translocates to the roots, leading to stem and leaf malformations that ultimately control target species . Research applications include its use in studying the post-emergence control of annual and perennial broadleaf weeds such as Canada thistle, ragweeds, pigweed, and lambsquarter . It is also relevant for studies in cereal crops like wheat and barley, as well as in non-crop situations . From an environmental research perspective, phenoxyalkanoic acid herbicides like dichlorprop can undergo enantioselective degradation and transformation in the environment, adding complexity to their fate and impact . This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2KO3 B13417222 Dichlorprop-potassium CAS No. 5746-17-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5746-17-8

Molecular Formula

C9H7Cl2KO3

Molecular Weight

273.15 g/mol

IUPAC Name

potassium;2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1

InChI Key

SIVJKMBJGCUUNS-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]

Related CAS

120-36-5 (Parent)

Origin of Product

United States

Stereochemistry and Enantiomeric Research Perspectives

Chiral Nature of Dichlorprop (B359615) and its Enantiomers (R- and S-isomers)

Dichlorprop, chemically known as 2-(2,4-dichlorophenoxy)propanoic acid, is a chiral molecule. ontosight.ai This means it exists in two non-superimposable mirror-image forms, known as enantiomers. ontosight.aiepa.gov These enantiomers are designated as the (R)-isomer and the (S)-isomer. ontosight.ai While they share the same chemical formula (C₉H₈Cl₂O₃) and possess similar physical properties like melting point, boiling point, and water solubility, their spatial arrangement of atoms around the chiral center differs. ontosight.ai This seemingly subtle difference in three-dimensional structure leads to significant variations in their biological activity. ontosight.aiepa.gov

The (R)-enantiomer, often referred to as dichlorprop-P, is the herbicidally active form. epa.govnih.gov Conversely, the (S)-enantiomer is generally considered inactive as a herbicide. epa.govblogspot.com This distinction is crucial, as it forms the basis for the development of enantiomerically pure or enriched formulations to reduce the environmental load of the less active isomer. epa.gov

Enantiomeric Ratios and their Implications in Research

The ratio of (R)- to (S)-enantiomers, known as the enantiomeric ratio (ER), is a critical parameter in environmental and toxicological studies. ebi.ac.uknih.gov Initially, dichlorprop was commercialized as a racemic mixture, containing equal amounts of both the (R)- and (S)-isomers. epa.gov However, research has demonstrated that the two enantiomers can behave differently in the environment. For instance, studies have shown that the degradation of dichlorprop in soil can be enantioselective, with one isomer degrading faster than the other. acs.orgrsc.org

The enantiomeric ratio can shift over time due to processes like microbial degradation. rsc.org For example, in one study, the S-(-)-isomer of dichlorprop degraded more rapidly in soil than the R-(+)-isomer. acs.org In contrast, other research has indicated preferential degradation of the R-(+)-enantiomer in different environmental media. acs.org Furthermore, research has shown that the pure R-enantiomer can undergo partial conversion to the S-form when incubated in soil. nih.gov The study of enantiomeric ratios provides valuable insights into the environmental fate and persistence of chiral pesticides like dichlorprop.

Enantioselective Interactions with Biological Systems

The differing biological effects of dichlorprop enantiomers are a direct consequence of their stereochemistry. Biological systems, such as enzymes and receptors in plants and microorganisms, are themselves chiral. This leads to enantioselective interactions, where one enantiomer fits more effectively into a biological target site than the other, much like a key fits a specific lock. epa.gov

Differential Biological Activity of Dichlorprop Enantiomers

The most significant manifestation of enantioselectivity in dichlorprop is its herbicidal activity. The (R)-(+)-enantiomer is the active form responsible for controlling broad-leaved weeds, while the (S)-(-)-enantiomer is largely inactive in this regard. epa.govblogspot.com This has led to the marketing of products containing only the (R)-enantiomer (dichlorprop-P) in several countries to minimize the application of the non-herbicidal isomer. epa.gov

However, the "inactive" S-isomer is not entirely devoid of biological effects. Studies on various organisms have revealed that the toxicity of dichlorprop enantiomers can vary. For instance, research on algal cultures has shown that the S-enantiomer of dichlorprop-methyl (B166029) (a derivative of dichlorprop) can be more toxic to certain algae species like Chlorella pyrenoidosa and Chlorella vulgaris than the R-enantiomer. researchgate.netresearchgate.net Conversely, the R-enantiomer exhibited higher toxicity to Scenedesmus obliquus. researchgate.netnih.gov This highlights the complexity of enantioselective toxicity across different species.

Table 1: Differential Toxicity of Dichlorprop Enantiomers in Algal Species

Algal Species More Toxic Enantiomer Reference
Chlorella pyrenoidosa S-enantiomer (of dichlorprop-methyl) researchgate.net, researchgate.net
Chlorella vulgaris S-enantiomer (of dichlorprop-methyl) researchgate.net, researchgate.net
Scenedesmus obliquus R-enantiomer researchgate.net, nih.gov

Enantioselectivity in Plant Physiological Responses

The herbicidal action of (R)-dichlorprop stems from its ability to mimic natural plant hormones called auxins, leading to uncontrolled growth and eventual death of susceptible plants. nih.gov Research has delved deeper into the enantioselective effects of dichlorprop on plant physiology.

Studies on the model plant Arabidopsis thaliana have revealed that (R)-dichlorprop can significantly disturb fatty acid synthesis by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACCase). acs.orgfigshare.com This leads to a decrease in the content of certain fatty acids and induces lipid peroxidation, affecting membrane composition and function. acs.orgfigshare.com

Enantioselective Uptake Mechanisms in Organisms

The differential effects of dichlorprop enantiomers can also be attributed to enantioselective uptake and degradation by organisms. Research on the bacterium Sphingomonas herbicidovorans MH has provided evidence for distinct uptake systems for the (R)- and (S)-enantiomers of dichlorprop. nih.gov This bacterium possesses two separate transport systems, one for the (R)-enantiomer and another for the (S)-enantiomer, which are inducible and driven by a proton gradient. nih.gov

Similarly, studies with algal cultures have indicated that the uptake and degradation of dichlorprop-methyl can be enantioselective. researchgate.netnih.gov For example, Scenedesmus obliquus was found to absorb the racemic mixture of dichlorprop-methyl faster than the individual enantiomers. researchgate.net The subsequent hydrolysis of dichlorprop-methyl to the more toxic dichlorprop acid also showed enantioselectivity. researchgate.net These findings underscore that the initial interaction and transport of dichlorprop enantiomers into an organism can be a stereospecific process, setting the stage for subsequent differential metabolic fates and toxicological outcomes.

Mechanisms of Action at the Molecular and Cellular Level

Dichlorprop-Potassium as a Synthetic Auxin Mimic

This compound functions as a synthetic analogue of the primary endogenous plant auxin, Indole-3-acetic acid (IAA). apvma.gov.auontosight.ainih.gov Like other auxinic herbicides, its chemical structure allows it to be recognized by the plant's auxin perception and signaling machinery. scielo.br The herbicidally active component is the R-isomer of dichlorprop (B359615). wikipedia.org

The primary site of action for synthetic auxins is the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of proteins, which act as auxin co-receptors. nih.govresearchgate.netnih.gov In the presence of an auxin, either natural or synthetic, it binds to a pocket in the TIR1/AFB protein. frontiersin.org This binding acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and another group of proteins called Aux/IAA transcriptional repressors. asacim.org.arthe-innovation.org This event marks the first step in the signaling cascade that leads to the herbicidal effect. Molecular docking studies have shown that the R-enantiomer of phenoxypropionic acids like dichlorprop preferentially binds to the TIR1-Aux/IAA co-receptor complex. researchgate.net

This interaction forms a Skp-Cullin-F-box complex known as SCF-TIR1/AFB, which is a type of ubiquitin ligase. nih.govnih.gov The formation of this complex targets the Aux/IAA repressor proteins for degradation by the 26S proteasome, a cellular machinery for protein destruction. the-innovation.orgnih.gov

Disruption of Endogenous Plant Hormone Balance

The application of this compound introduces a high, unregulated concentration of a potent auxin mimic into the plant system. This overwhelms the plant's ability to maintain hormonal homeostasis. ontosight.ai The continuous activation of the auxin signaling pathway leads to an abnormal increase in the production of other plant hormones, particularly ethylene (B1197577) and abscisic acid (ABA). scielo.brwikipedia.org

The overproduction of ethylene is a key consequence of the auxin overdose. wikipedia.org This ethylene, in turn, contributes significantly to the visible symptoms of herbicidal damage. The interaction between auxin and ABA signaling pathways has also been noted, where components of the ABA pathway can modulate auxin responses, further complicating the hormonal imbalance. scielo.br This widespread disruption of the hormonal network that governs plant growth and development is a critical aspect of this compound's mechanism of action. apvma.gov.auontosight.ai

Cellular and Tissue-Level Manifestations of Herbicidal Action

The molecular disruptions initiated by this compound manifest as severe abnormalities at the cellular and tissue levels, ultimately leading to the death of susceptible plants.

With the Aux/IAA repressors degraded, the Auxin Response Factors (ARFs) they were inhibiting are released. nih.govnih.gov These ARFs then activate the transcription of numerous auxin-responsive genes. nih.gov This leads to an abnormal and unsustainable increase in the rate of cell division and elongation. ontosight.aiwikipedia.org The plant experiences chaotic, uncontrolled growth that it cannot support. ontosight.ai This rapid proliferation of cells is a hallmark of the herbicidal action of synthetic auxins. wikipedia.org

The uncontrolled cell elongation and division result in visible and dramatic changes in plant morphology. herts.ac.uk One of the most characteristic symptoms is epinasty, which includes the twisting and bending of stems and petioles. ontosight.ai Leaves may also appear malformed. herts.ac.uk This occurs because the herbicide accumulates in the actively growing regions of the plant, causing differential growth rates in various tissues, leading to these contortions. llu.lv

Biochemical Pathways Affected within Plant Systems

This compound triggers significant changes in several key biochemical pathways. The primary affected pathway is auxin-regulated gene expression. The degradation of Aux/IAA repressors allows ARFs to stimulate the transcription of genes that promote the biosynthesis of proteins and other molecules necessary for cell growth. wikipedia.orgnih.gov

Furthermore, the hormonal imbalance, particularly the overproduction of ethylene and ABA, activates stress-response pathways. scielo.br This leads to the increased production of Reactive Oxygen Species (ROS). scielo.br ROS are highly reactive molecules that can cause widespread cellular damage through oxidative stress, affecting membranes, proteins, and nucleic acids. This oxidative stress is a major contributor to tissue necrosis and plant death. scielo.br

The table below summarizes the key molecular and cellular events following the application of this compound.

Event StageMolecular/Cellular ActionConsequence
Initial Perception This compound binds to the TIR1/AFB auxin co-receptor. researchgate.netfrontiersin.orgFormation of the SCF-TIR1/AFB-Aux/IAA complex. asacim.org.ar
Signal Transduction The Aux/IAA repressor protein is targeted for degradation by the 26S proteasome. the-innovation.orgnih.govRelease of Auxin Response Factor (ARF) transcription factors. nih.gov
Gene Expression ARFs activate the transcription of auxin-responsive genes. nih.govIncreased biosynthesis of proteins and production of ethylene. wikipedia.org
Cellular Response Uncontrolled and rapid cell division and elongation. ontosight.aiwikipedia.orgAbnormal growth, tissue proliferation. ontosight.ai
Physiological Effect Damage to vascular tissues (phloem and xylem). wikipedia.orgDisruption of nutrient and water transport. llu.lv
Visible Symptoms Aberrant morphogenesis, including twisting of stems and leaves (epinasty). herts.ac.ukontosight.aiMalformed plant growth.
Terminal Effect Accumulation of Reactive Oxygen Species (ROS) due to hormonal stress. scielo.brWidespread oxidative damage, leading to tissue death. scielo.br

Influence on Cell Wall Plasticity

As a synthetic auxin, this compound is understood to increase the plasticity of plant cell walls. nih.govwikipedia.orggoogle.com This heightened plasticity is a critical early step in its herbicidal action. The compound disrupts the normal hormonal balance that governs cell growth and division. apvma.gov.au This leads to uncontrolled cell expansion and division, particularly in tissues that are actively growing. nih.govwikipedia.org The abnormal and excessive growth ultimately damages the plant's vascular tissues, compromising their function and contributing to the plant's death. nih.govwikipedia.org

Alterations in Protein Biosynthesis

This compound induces significant alterations in protein biosynthesis. nih.govwikipedia.org The application of the herbicide is thought to cause an abnormal increase in the rate of protein synthesis. nih.govwikipedia.org This disruption of normal protein production is a key component of the uncontrolled growth response, contributing to the malformations observed in affected plants. herts.ac.uk Research on other organisms has also suggested that related compounds can indirectly impact protein synthesis by affecting enzymes within central metabolic pathways, such as the TCA cycle. researchgate.net

Modulation of Ethylene Production

A key feature of the mode of action for this compound is the stimulation of ethylene production. nih.govwikipedia.org Ethylene is a plant hormone that regulates various developmental processes, including senescence and stress responses. The abnormal increase in ethylene synthesis induced by dichlorprop works in concert with the increased cell wall plasticity and protein synthesis to produce the characteristic symptoms of auxin herbicide damage, such as epinastic bending and twisting of stems. nih.govgoogle.com This overproduction of ethylene is a significant factor in the rapid and uncontrolled growth that ultimately proves lethal to the plant.

Effects on Metabolic Profiles (e.g., Carbohydrates, Organic Acids, Fatty Acids)

Scientific studies have demonstrated that dichlorprop has a profound impact on the metabolic profile of plants. In studies using the model plant Arabidopsis thaliana, the active R-enantiomer of dichlorprop caused significant disturbances in the structure of mesophyll cells and the profile of leaf metabolites. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis revealed differential profiles in key groups of molecules, including carbohydrates, organic acids, and fatty acids, when compared to untreated or S-enantiomer treated plants. nih.gov Specifically, the R-isomer was found to significantly affect lactose (B1674315) metabolism, starch and sucrose (B13894) metabolism, and the fatty acid biosynthesis pathway. researchgate.net

Table 1: Observed Effects of Dichlorprop on Plant Metabolic Profiles

Metabolic Category Specific Pathway or Compound Group Reported Effect Source(s)
Carbohydrates Starch and Sucrose Metabolism, Lactose Metabolism Significant alteration and disturbance researchgate.net, nih.gov
Organic Acids General Profile Differential profile observed after treatment nih.gov
Fatty Acids Fatty Acid Biosynthesis Pathway Significant alteration and disturbance researchgate.net, nih.gov

Perturbations in Tricarboxylic Acid (TCA) Cycle Metabolism

The tricarboxylic acid (TCA) cycle is a fundamental metabolic pathway essential for generating energy (ATP) and providing precursors for biosynthesis in plants. schweizerbart.debevital.no Research has identified the TCA cycle as a target for dichlorprop. researchgate.net Studies on Arabidopsis thaliana revealed that treatment with the R-enantiomer of dichlorprop significantly affected TCA cycle metabolism. researchgate.net This disruption of such a central energy and biosynthetic hub is a critical aspect of the herbicide's phytotoxicity. The findings suggest that the TCA cycle may be a common site of action for various herbicides. researchgate.net Interfering with this cycle disrupts the plant's ability to produce energy and essential building blocks, leading to metabolic collapse and death.

Table 2: Dichlorprop's Impact on Central Plant Metabolism

Pathway General Function in Plants Effect of Dichlorprop Source(s)

Environmental Dynamics and Fate Pathways

Transport and Distribution in Environmental Compartments

The movement and partitioning of dichlorprop-P in the environment are dictated by its chemical properties and interactions with soil and water. It is characterized as a mobile chemical, which influences its potential to move from the application site. herts.ac.ukamazonaws.com

Dichlorprop-P is considered to have high mobility in soil, which creates a potential for leaching and loss through drainflow. herts.ac.ukamazonaws.com As it does not adsorb strongly to soil particles, it is likely to be mobile in both terrestrial and aquatic environments, with leaching being a primary route of dissipation. epa.gov

Lysimeter studies have provided specific insights into its movement through soil profiles. In experiments using soil columns, dichlorprop (B359615) demonstrated very fast leaching through silt clay loam, where up to 50% of the applied amount was transported through the column with water corresponding to approximately 10 mm of precipitation. nih.gov This rapid movement is attributed to transport through macropores, such as cracks in the soil structure. nih.gov The same studies showed that soil composition plays a role in retention; an upper silt loam layer retained more dichlorprop than underlying sandy loam and fine sand layers. nih.gov The half-life for the degradation of dichlorprop to 2,4-dichlorophenol (B122985) in soil is estimated to be between 8 and 12 days. who.int

The partitioning of a chemical between soil and water is described by its soil adsorption coefficient (Kd) and, more universally, by the organic carbon-normalized adsorption coefficient (Koc). ecetoc.orgchemsafetypro.com Dichlorprop-P generally exhibits poor adhesion to soil, meaning it tends to remain in the soil water (solution phase) rather than binding to soil particles. amazonaws.com

This behavior is quantified by its Koc value, which is relatively low. Studies have reported Koc values for dichlorprop-P ranging from 34 mL/g to 130 mL/g. wiley.com One assessment reported a specific Koc value of 44 mL/g. amazonaws.com The extent of sorption is positively correlated with the soil's organic carbon content; soils with higher organic matter show a greater capacity to adsorb dichlorprop. nih.gov

Furthermore, soil pH significantly influences its partitioning behavior. As dichlorprop is a weak carboxylic acid, its adsorption decreases as pH increases. nih.gov The octanol-water partitioning coefficient (Kow), an indicator of a substance's lipophilicity, is also inversely related to pH. In a pH range of 4 to 7, the Kow value for dichlorprop was found to vary from 114 to just 0.6, demonstrating its increased water solubility at higher pH levels. nih.govresearchgate.net

Table 1: Soil-Water Partitioning Coefficients for Dichlorprop-P

Parameter Value Description
Koc 34 - 130 mL/g The organic carbon-normalized adsorption coefficient, indicating low to moderate sorption potential. wiley.com
Koc 44 mL/g A specific reported value for the organic carbon-normalized adsorption coefficient. amazonaws.com
log Kow -0.56 The logarithm of the octanol-water partition coefficient, indicating a low likelihood of bioaccumulation. amazonaws.com
Kow vs. pH 114 (pH 4) to 0.6 (pH 7) Demonstrates the inverse relationship between the octanol-water partition coefficient and pH. nih.govresearchgate.net

Degradation and Transformation Processes in Environmental Matrices

Dichlorprop-P can be broken down in the environment through various processes. While biodegradation is a primary route of elimination, abiotic degradation pathways, including hydrolysis and photolysis, also contribute to its transformation. who.int

Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. For dichlorprop-P, this primarily occurs through the action of sunlight (photolysis), as it is stable to hydrolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Dichlorprop-P is stable to abiotic hydrolysis under environmentally relevant conditions. nih.gov Studies have confirmed its stability in buffer solutions at pH 5, 7, and 9. epa.govepa.govregulations.gov Therefore, hydrolysis is not considered a significant degradation pathway for dichlorprop-P in the environment.

Table 2: Hydrolysis of Dichlorprop-P

pH Level Stability / Half-Life Reference
pH 5 Stable epa.govregulations.gov
pH 7 Stable epa.govregulations.gov
pH 9 Stable epa.govregulations.gov

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Dichlorprop-P contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov

In aqueous environments, dichlorprop-P photodegrades rapidly, with a reported half-life of less than four days. amazonaws.com The degradation of dichlorprop in water can produce several transformation products, including 2,4-dichlorophenol, 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenyl acetate, the lactone of 2-(4-chloro-2-hydroxyphenoxy)propionic acid, and 2-(2-chlorophenoxy)propionic acid. nih.gov

On soil surfaces, photolysis is also a relevant degradation pathway, though its rate is influenced by soil properties. pjoes.com The process is largely restricted to the top 1 mm of the soil surface. pjoes.com Photodegradation half-lives for dichlorprop on dry soil surfaces have been measured to be between 10 and 19 days. nih.gov The presence of soil moisture can enhance the rate of photolysis, although the process is slower in dry soils. pjoes.com Conversely, amending soil with peat, which increases organic matter, has been shown to increase the photolysis half-life to between 22 and 59 days. nih.gov

Table 3: Photolysis Half-Life of Dichlorprop-P

Medium Half-Life Conditions Reference
Water < 4 days Aqueous solution amazonaws.com
Soil 12.1 days General soil photolysis regulations.gov
Dry Soil 10 - 19 days Varies by soil type nih.gov

| Dry Soil + 10% Peat | 22 - 59 days | Varies by soil type | nih.gov |

Biotic Degradation Pathways

General Overview of Microbial Degradation in Soil and Aquatic Systems

The breakdown of dichlorprop-potassium in the environment is primarily driven by microbial activity in both soil and aquatic environments. epa.gov In soil, the degradation process involves the breakdown of the side-chain, hydroxylation of the aromatic ring, and subsequent ring opening. nih.gov Similarly, in aerobic aquatic systems, microbial degradation is a key process for the dissipation of dichlorprop. epa.govapvma.gov.au Studies have shown that dichlorprop can be degraded in aerobic aquatic environments, with one study noting degradation rates of 1.6 µg/L/day after a 31-day lag and 2.0 µg/L/day after a 21-day lag period. nih.gov Furthermore, rapid degradation was observed in an aerobic limestone aquifer within 14 days following a 4-day lag. nih.gov

The enantioselectivity of microbial degradation is a significant factor, with studies indicating that the (S)-enantiomer of dichlorprop is often degraded preferentially over the (R)-enantiomer in various soils. nih.govnih.gov This enantioselective degradation is attributed to specific microbial populations, such as those belonging to the Sphingomonadaceae family, which show a preference for the S-enantiomer. nih.gov The bacterium Sphingomonas herbicidovorans MH, for instance, can degrade both enantiomers but shows a preference for (S)-dichlorprop. nih.gov Similarly, Sphingopyxis sp. DBS4 has been shown to utilize both enantiomers as a carbon source, with a preference for catabolizing the (S)-enantiomer. acs.org The process is influenced by environmental factors like soil pH. nih.gov In sterilized soils, minimal dissipation occurs, confirming that microbial activity is the main driver of enantioselective degradation. nih.gov

Identification of Major Degradation Products (e.g., 2,4-Dichlorophenol, 2,4-Dichloroanisole)

The microbial breakdown of this compound results in the formation of several key degradation products. The most prominent among these are 2,4-dichlorophenol (2,4-DCP) and 2,4-dichloroanisole. epa.govresearchgate.net The formation of 2,4-dichlorophenol is a primary step in the degradation pathway, resulting from the cleavage of the ether bond in the dichlorprop molecule. nih.govasm.org This initial transformation is catalyzed by specific enzymes produced by soil microorganisms. asm.org

Ring Hydroxylation and Ring Opening Mechanisms

Following the initial degradation steps, the aromatic ring of the dichlorprop molecule undergoes further transformation through ring hydroxylation and subsequent ring opening. nih.gov This part of the degradation pathway is a common feature in the breakdown of chlorophenoxy herbicides by microorganisms. nih.gov

Ring hydroxylation involves the introduction of one or more hydroxyl (-OH) groups onto the dichlorophenol ring structure. This process is an enzymatic reaction mediated by microbial hydroxylases. The hydroxylation of 2,4-dichlorophenol can lead to the formation of catechols, such as 3,5-dichlorocatechol. asm.org

Once the aromatic ring is hydroxylated, it becomes susceptible to ring opening, also known as ring cleavage. This is a critical step in the complete mineralization of the compound. nih.gov The ring is broken open by dioxygenase enzymes, leading to the formation of aliphatic intermediates. asm.org These intermediates, such as 2,4-dichloro-cis,cis-muconate, are then further metabolized through various pathways, eventually leading to compounds that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. asm.org This ultimate breakdown results in the formation of carbon dioxide, water, and chloride ions. nih.gov

Side-Chain Degradation Processes

The degradation of the propionic acid side-chain is a crucial initial step in the microbial metabolism of dichlorprop. nih.gov This process typically involves the cleavage of the ether linkage that connects the side-chain to the dichlorophenoxy ring. asm.org This cleavage is catalyzed by specific enzymes, namely Fe(II)/α-ketoglutarate-dependent dioxygenases. asm.org

For the chiral herbicide dichlorprop, the degradation of the two enantiomers is initiated by different enantiomer-specific dioxygenases. The (R)-enantiomer is transformed by RdpA, while the (S)-enantiomer is acted upon by SdpA. asm.org This enzymatic action results in the formation of 2,4-dichlorophenol and pyruvate. asm.org The breakdown of the side-chain is a key detoxification step, as it removes the herbicidal properties of the molecule. The resulting 2,4-dichlorophenol is then subject to further degradation as described in the ring hydroxylation and ring opening section.

Persistence and Dissipation Kinetics in Diverse Environmental Systems

The persistence of this compound in the environment is influenced by a combination of biotic and abiotic factors, leading to varying dissipation rates across different environmental compartments. epa.gov Generally, dichlorprop is considered to be non-persistent to moderately persistent. epa.gov In aerobic terrestrial and aquatic environments, it exhibits a half-life of around 14 days. epa.gov However, under anaerobic aquatic conditions, its persistence can be significantly longer, with a reported half-life of 159 days. epa.gov

The dissipation of dichlorprop is primarily driven by microbial degradation and photodegradation in water. epa.gov The mobility of dichlorprop in soil is relatively high due to its weak adsorption to soil particles, which can lead to leaching into aquatic systems. epa.gov The enantiomers of dichlorprop can exhibit different dissipation rates, with the (S)-enantiomer often degrading faster than the (R)-enantiomer in agricultural soils. nih.govresearchgate.net This enantioselective dissipation is a key aspect of its environmental behavior.

Half-life Determinations in Aerobic Soil Conditions

The half-life of dichlorprop in aerobic soil is a key indicator of its persistence in the terrestrial environment. Studies have shown that the half-life can vary depending on the specific soil properties and the enantiomeric form of the dichlorprop.

In one study, the half-life (DT50) of S-dichlorprop was found to be 8.22 days in one soil (Soil A) and 8.06 days in another (Soil D), while the R-dichlorprop was more persistent with half-lives of 12.93 days and 12.38 days in the same soils, respectively. nih.gov Another study reported half-lives of 10, 38, and 4 days in sandy loam, loam, and highly decomposed organic soil, respectively. nih.gov The dissipation was noted to be faster in soil with lower organic matter content. nih.gov The first-order kinetic model has been shown to be a good fit for the dissipation data of racemic dichlorprop and its individual enantiomers. nih.gov

Below is a table summarizing the half-life data for dichlorprop in aerobic soil conditions from various studies.

Soil TypeEnantiomerHalf-life (DT50) in daysReference
Soil AS-dichlorprop8.22 nih.gov
Soil DS-dichlorprop8.06 nih.gov
Soil AR-dichlorprop12.93 nih.gov
Soil DR-dichlorprop12.38 nih.gov
Sandy loam (Hole, Norway)Dichlorprop10 nih.gov
Loam (Kroer, Norway)Dichlorprop38 nih.gov
Highly decomposed organic (Froland, Norway)Dichlorprop4 nih.gov
Wheat plants (Shandong, China)Dichlorprop-P1.9-2.5 mdpi.com
Wheat plants (Jiangsu, China)Dichlorprop-P1.9-2.5 mdpi.com
Wheat plants (Heilongjiang, China)Dichlorprop-P1.9-2.5 mdpi.com

Stability in Anaerobic Soil Incubations

Research indicates that Dichlorprop, the parent acid of this compound, is highly persistent under anaerobic conditions. In studies simulating anaerobic environments, degradation has been observed to be very slow or nonexistent.

For instance, one study found no degradation of dichlorprop after 140 days in an anaerobic limestone aquifer. nih.gov Similarly, when incubated in groundwater from former industrial sites in Denmark, dichlorprop (isomer not specified) did not show any anaerobic degradation. nih.gov Further research into its behavior in groundwater under anaerobic conditions measured very long half-lives. At 15°C, the half-life was determined to be 1,235 days and 824 days for initial concentrations of 1 µg/L and 5 µg/L, respectively. nih.gov At a higher temperature of 22°C, the half-lives were 1,286 days and 196 days for the same initial concentrations, with a lag period of several months observed in both temperature scenarios. nih.gov This suggests that in the absence of oxygen, microbial breakdown of the compound is significantly inhibited.

Table 1: Stability of Dichlorprop in Anaerobic Incubations

Degradation in Water Systems

The degradation of this compound in aquatic environments proceeds through several pathways, including hydrolysis, photolysis, and biodegradation. The rate and significance of each pathway can vary based on environmental conditions such as pH, sunlight exposure, and microbial populations.

Hydrolysis: Dichlorprop is generally stable to hydrolysis under typical environmental conditions. nih.gov As a salt, this compound exists in an ionized form in water, and the parent acid lacks functional groups that are readily hydrolyzed. nih.gov One source confirms that dichlorprop is stable in water at 20°C and a pH of 7. herts.ac.uk While ester forms of dichlorprop, such as Dichlorprop-P 2-ethylhexyl ester, can hydrolyze to the parent acid, the potassium salt itself does not undergo significant hydrolytic degradation. apvma.gov.au

Photolysis: Photodegradation, or photolysis, is a more significant pathway for the breakdown of dichlorprop in water. who.int Exposure to sunlight can lead to the degradation of the compound. researchgate.net Studies have shown that the acid form of dichlorprop photodegrades in aqueous solutions with a half-life ranging from a few days to a week. apvma.gov.au In a laboratory study, the rate of dichlorprop-P's decline in a sterile aqueous photolysis experiment was found to be comparable to its degradation rate in aerobic sediment water incubations. nih.gov

Biodegradation: Biodegradation is a primary route for the elimination of chlorophenoxy herbicides from the environment. who.int In aerobic aquatic systems, dichlorprop has been reported to degrade within five months. nih.gov Laboratory incubations using aerobic natural sediment-water systems demonstrated that dichlorprop-P was moderately persistent. nih.gov In these systems, mineralization of the phenyl ring 14C radiolabel to carbon dioxide accounted for a significant portion of its degradation, reaching 81–91% by the end of the 91-day study. nih.govnih.gov The primary degradation product is typically 2,4-dichlorophenol. who.int

Table 2: Degradation Pathways of Dichlorprop in Water Systems

Microbial Interactions and Biodegradation Research

Microbial Community Acclimation and Response to Dichlorprop-Potassium Exposure

Following the application of dichlorprop (B359615), the relative abundance of certain bacterial families known to be involved in its degradation, such as Sphingomonadaceae and Comamonadaceae, has been observed to increase. nih.govresearchgate.net For instance, the family Sphingomonadaceae, which includes known S-enantiomer preferred degraders, has been shown to be enhanced in soils treated with dichlorprop. nih.govtandfonline.com This acclimation process suggests that the soil microbiome can adapt to the presence of the herbicide, enriching the populations of bacteria capable of its metabolism. The dissipation rate can be influenced by soil properties; for example, dichlorprop has been found to dissipate faster in soil with lower organic matter content. nih.govtandfonline.com

Identification and Characterization of Dichlorprop-Degrading Microorganisms

Specific microorganisms capable of degrading dichlorprop have been isolated and characterized, providing insight into the key players in its environmental breakdown. These bacteria are typically dispersed among the Proteobacteria phylum. researchgate.net

A variety of bacterial strains have been identified as effective degraders of racemic dichlorprop. researchgate.netnih.gov Among the most extensively studied are Sphingobium herbicidovorans and Delftia acidovorans. nih.gov

Sphingobium herbicidovorans (formerly Sphingomonas herbicidovorans) can utilize both enantiomers of dichlorprop as its sole source of carbon and energy. nih.govresearchgate.net Strain MH, for example, completely degrades both the (R)- and (S)-forms, although it shows a preference for the (S)-enantiomer. nih.gov

Delftia acidovorans , such as strain MC1, is also capable of degrading racemic dichlorprop. nih.govnih.gov This strain has demonstrated resistance to high concentrations of the herbicide. nih.gov

Other identified degraders include strains from the genera Alcaligenes , Ralstonia , Stenotrophomonas , and Rhodoferax . nih.gov DNA stable isotope probing has revealed that in degrading consortia, genera such as Sphingobium, Sphingopyxis, Dyella, Sphingomonas, Pseudomonas, and Achromobacter can work synergistically to enhance the degradation of racemic dichlorprop. asm.org

The table below summarizes key bacterial genera and species involved in dichlorprop degradation.

Bacterial Genus/SpeciesKey Characteristics in Dichlorprop DegradationReferences
Sphingobium herbicidovoransUtilizes both enantiomers as a sole carbon source; often shows preferential degradation of the (S)-enantiomer. nih.govnih.gov
Delftia acidovoransDegrades racemic dichlorprop; can resist high herbicide concentrations. nih.govnih.gov
Alcaligenes sp.Identified as a degrader of racemic dichlorprop. nih.gov
Ralstonia sp.Identified as a degrader of racemic dichlorprop. nih.gov
Stenotrophomonas maltophiliaIdentified as a degrader of racemic dichlorprop. nih.gov
Rhodoferax sp.Identified as a degrader of racemic dichlorprop. nih.gov
Sphingopyxis sp.Works synergistically in consortia to degrade racemic dichlorprop. asm.org

The microbial degradation of dichlorprop is initiated by specific enzymes encoded by corresponding functional genes. The initial step involves the cleavage of the side chain, a reaction catalyzed by α-ketoglutarate-dependent dioxygenases. nih.gov

rdpA and sdpA : These genes encode two distinct, enantioselective dioxygenases that catalyze the first step in the breakdown of the chiral herbicide. nih.gov The gene rdpA encodes the R-dichlorprop dioxygenase (RdpA), which specifically transforms the (R)-enantiomer. nih.govresearchgate.net Conversely, the sdpA gene encodes the S-dichlorprop dioxygenase (SdpA), which acts on the (S)-enantiomer. nih.govresearchgate.net Studies have shown that the presence of dichlorprop in soil can lead to a significant upregulation of both rdpA and sdpA gene expression during active mineralization. nih.govnih.gov While sdpA genes may be present in indigenous soil populations, rdpA may not be detectable until after the herbicide is introduced. nih.govnih.gov Metagenomic analysis has revealed that these genes are often assigned to the genus Sphingobium. researchgate.netasm.org

Enantioselective Microbial Degradation

Dichlorprop is a chiral molecule, existing as two stereoisomers or enantiomers: (R)-dichlorprop and (S)-dichlorprop. Microbial degradation of this compound is often enantioselective, meaning one enantiomer is degraded at a different rate than the other.

In soil environments, the biodegradation of racemic dichlorprop is typically enantioselective, with a preferential degradation of the (S)-enantiomer being reported in most cases. tandfonline.com This leads to an enrichment of the more persistent (R)-enantiomer in the soil. nih.govtandfonline.com For example, studies have measured the half-lives of the enantiomers in different soils, consistently finding that (S)-dichlorprop dissipates faster than (R)-dichlorprop. nih.govtandfonline.com This enantioselectivity is a microbially driven process. tandfonline.com For example, the bacterium Sphingomonas herbicidovorans MH degrades both enantiomers but metabolizes (S)-dichlorprop much faster than (R)-dichlorprop. nih.gov However, preferential degradation of the (R)-enantiomer has also been observed in some soils, and environmental changes can alter these microbial preferences. nih.govharvard.edu

The table below presents comparative half-life data for dichlorprop enantiomers from a study on two different agricultural soils.

EnantiomerHalf-Life (DT50) in Soil A (days)Half-Life (DT50) in Soil D (days)
(S)-dichlorprop8.228.06
(R)-dichlorprop12.9312.38

Data sourced from a study on enantioselective biodegradation in agricultural soils. nih.govtandfonline.com

Enantioselectivity in dichlorprop degradation is also observed in aquatic environments, particularly in the presence of microalgae. Studies using the methyl ester form of dichlorprop (dichlorprop-methyl) have shown that different algal species exhibit varying degrees of enantioselectivity. nih.govresearchgate.net

Scenedesmus obliquus has been shown to degrade racemic dichlorprop-methyl (B166029) more quickly than the individual enantiomers. nih.govresearchgate.net This suggests an enantioselective absorption of the herbicide by the algal cells, followed by catalytic hydrolysis to the free acid, 2,4-DCPP. nih.gov

Chlorella vulgaris , in contrast, showed no significant enantioselectivity in the initial hours of exposure. nih.govresearchgate.net

The rate of production of the metabolite 2,4-DCPP was highest in Scenedesmus obliquus, followed by Chlorella pyrenoidosa and then Chlorella vulgaris, which corresponds with their degradative capabilities. nih.govresearchgate.net These findings indicate that the physical and chemical properties of the compound and its metabolites play a crucial role in the enantioselective toxicity and degradation observed in different algae. nih.gov

Mechanisms of Enantiomer-Specific Uptake and Catabolism

The microbial degradation of the chiral herbicide dichlorprop is a stereospecific process, with microorganisms often displaying preferential uptake and breakdown of one enantiomer over the other. This enantioselectivity is rooted in the specific enzymatic machinery evolved by these microbes. The initial and rate-limiting step in the catabolism of phenoxyalkanoic acid herbicides like dichlorprop is typically the etherolytic cleavage of the side chain, a reaction catalyzed by α-ketoglutarate-dependent dioxygenases. nih.gov

Research has identified two distinct, enantioselective dioxygenases responsible for initiating the degradation of dichlorprop's enantiomers. The rdpA gene encodes the dioxygenase that specifically acts on (R)-dichlorprop, while the sdpA gene encodes the enzyme specific for (S)-dichlorprop. nih.govnih.gov The presence and expression of these genes in soil microbial communities dictate the fate and degradation dynamics of racemic dichlorprop. For instance, in a natural agricultural soil study, indigenous sdpA genes were detected at approximately 10³ copies per gram of soil, whereas rdpA genes were not found, indicating a natural predisposition of that soil's microbiome to degrade the (S)-enantiomer. nih.gov

GeneEncoded EnzymeSpecificityReference
rdpA(R)-dichlorprop dioxygenase(R)-dichlorprop nih.govnih.gov
sdpA(S)-dichlorprop dioxygenase(S)-dichlorprop nih.govnih.gov

Impact of Dichlorprop on Phyllosphere Microbial Communities

The phyllosphere, the aerial surfaces of plants, hosts a complex microbial community that is crucial for plant health. nih.gov The application of agrochemicals like dichlorprop can significantly alter the structure and diversity of these communities, with effects that can be enantioselective.

A study using Arabidopsis thaliana as a model plant demonstrated a distinct, opposing impact of dichlorprop enantiomers on its phyllosphere microbiome. nih.gov Treatment with the herbicidally active (R)-dichlorprop enantiomer resulted in a decrease in the diversity of the phyllospheric microorganisms. Conversely, exposure to the (S)-dichlorprop enantiomer led to an increase in microbial diversity. nih.gov This suggests that the chirality of the compound plays a significant role in its interaction with the microbial communities on the leaf surface.

The study further revealed that the changes in the microbial community were correlated with alterations in the plant's leaf metabolism. The application of the different enantiomers caused a differential profile of metabolites, particularly in carbohydrates, organic acids, and fatty acids. nih.gov Sugars and terpenoids were identified as the primary factors in reshaping the phyllosphere's microbial community structure. nih.gov These findings indicate that dichlorprop enantiomers may not only directly affect the microbes but also indirectly influence the community by altering the metabolic environment provided by the host plant.

Dichlorprop EnantiomerEffect on Plant Fresh WeightEffect on Phyllosphere Microbial DiversityReference
(R)-dichlorpropDecreased by 37.6%Decreased nih.gov
(S)-dichlorpropIncreased by 7.6%Increased nih.gov

Role of Microbial Consortia in Racemic Dichlorprop Degradation

The complete mineralization of racemic dichlorprop in the environment is often not accomplished by a single microbial species but rather by the synergistic action of a microbial consortium. nih.govasm.org This cooperative degradation involves multiple steps, with different microbial members specializing in breaking down the parent compound and its subsequent metabolites.

DNA stable isotope probing and metagenomic analysis have been instrumental in identifying the key players in such consortia. In one study, Sphingobium sp. and Sphingopyxis sp. were identified as the primary degraders that initiate the breakdown of the (R)- and (S)-enantiomers of dichlorprop into the intermediate metabolite, 2,4-dichlorophenol (B122985). nih.govasm.org

However, these primary degraders often have a limited ability to mineralize 2,4-dichlorophenol. The complete degradation is achieved through the cooperation of other bacterial genera within the consortium. Taxonomically diverse bacteria such as Dyella, Sphingomonas, Pseudomonas, and Achromobacter have been identified as synergistic partners. asm.orgnih.gov These organisms are responsible for the catabolism of the 2,4-dichlorophenol intermediate, thereby completing the degradation pathway and preventing the accumulation of this toxic metabolite. asm.orgresearchgate.net The interactions within these communities are a clear example of metabolic cross-feeding, where the byproduct of one group of organisms serves as the substrate for another, leading to the efficient and complete removal of the pollutant. asm.org

Microbial GenusProposed Role in ConsortiumReference
Sphingobium / SphingopyxisInitial degradation of (R)- and (S)-dichlorprop to 2,4-dichlorophenol nih.govasm.org
DyellaSynergistic degradation of 2,4-dichlorophenol asm.orgnih.gov
SphingomonasSynergistic degradation of 2,4-dichlorophenol asm.orgnih.gov
PseudomonasSynergistic degradation of 2,4-dichlorophenol asm.orgnih.gov
AchromobacterSynergistic degradation of 2,4-dichlorophenol asm.orgnih.gov

Phytoremediation Potential through Microbial Synergism

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants and their associated microorganisms to remove or neutralize contaminants from the soil and water. uttaranchaluniversity.ac.inmdpi.com The potential for phytoremediation of dichlorprop-contaminated sites is significantly enhanced by the synergistic activities of microbial consortia that live in the plant's rhizosphere (the soil region around the roots).

The same microbial consortia responsible for the robust degradation of racemic dichlorprop in soil can be harnessed in plant-based remediation strategies. researchgate.net The degradation of dichlorprop primarily results from the combined metabolic activities of diverse microbial populations rather than a single species. researchgate.net Plants can promote the growth and activity of these beneficial microbes by releasing root exudates, which provide nutrients and create a favorable habitat.

A strategy known as bioaugmentation, which involves inoculating contaminated soil with effective microbial consortia, can be combined with phytoremediation. For example, a consortium containing Sphingobium sp. strain SP-2, which transforms (S)-dichlorprop to 2,4-dichlorophenol, and Sphingopyxis sp. strain DP-21, which mineralizes the 2,4-dichlorophenol, has shown enhanced removal of the herbicide from soil. researchgate.net By using plants that support the growth of such synergistic consortia, the efficiency of dichlorprop removal can be significantly improved. This combination of plants and specialized microbial teams represents a promising approach for the in-situ bioremediation of sites contaminated with this chiral herbicide. nih.govuttaranchaluniversity.ac.in

Analytical Chemistry Methodologies in Dichlorprop Potassium Research

Extraction and Sample Preparation Techniques for Various Matrices

The initial and often most critical step in the analysis of Dichlorprop-potassium is its extraction from the sample matrix, which can range from soil and water to plant tissues. The goal is to isolate the analyte from interfering substances efficiently.

Commonly used techniques include:

Solid-Phase Extraction (SPE) : This is a widely adopted method for aqueous samples. For soil, a typical procedure involves extraction with a combination of solvents like acetic acid, methanol, and water, followed by passing the aqueous solution through a C18 SPE column. epa.gov The metabolites can be eluted with an acetone/hexane mixture, while Dichlorprop (B359615) itself is eluted with a methanol/acetone mixture. epa.gov This technique is effective for concentrating the analyte and removing matrix components. nih.gov

Liquid-Liquid Extraction (LLE) : LLE is a classic method used to separate compounds based on their relative solubilities in two different immiscible liquids. For phenoxy acid herbicides like Dichlorprop, this often involves pH adjustment to ensure the analyte is in the correct form for extraction into an organic solvent. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS method has become popular for pesticide residue analysis in food and agricultural products. hpst.cz The process typically involves an extraction step with acetonitrile, followed by a cleanup step (dispersive SPE) using specific sorbents to remove interfering matrix components like pigments and lipids. nih.govhpst.cz

For soil samples, a multi-step extraction using different solvent systems may be employed to ensure the recovery of Dichlorprop-P and its metabolites. epa.gov Sonication is often used to enhance the extraction efficiency from solid matrices. epa.gov After extraction, a derivatization step, such as methylation with BF₃/methanol, is frequently required, particularly before analysis by gas chromatography, to convert the polar carboxylic acid into a more volatile ester. epa.gov

Table 1: Overview of Extraction Techniques for Dichlorprop Analysis

Technique Typical Matrix Key Steps Purpose

| Solid-Phase Extraction (SPE) | Water, Soil Extracts | 1. Condition column 2. Load sample 3. Wash interferents 4. Elute analyte | Concentration and Cleanup epa.govnih.gov | | Liquid-Liquid Extraction (LLE) | Water | 1. pH adjustment 2. Extraction with immiscible solvent 3. Phase separation | Analyte Isolation nih.gov | | QuEChERS | Fruits, Vegetables, Plant Tissues | 1. Acetonitrile extraction 2. Salting out 3. Dispersive SPE cleanup | Rapid Cleanup & Extraction hpst.czhpst.cz |

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating this compound from other compounds in a prepared sample, allowing for its precise quantification.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. For the analysis of Dichlorprop, which is a polar carboxylic acid, a derivatization step to convert it into a more volatile ester (e.g., methyl ester) is a standard prerequisite. epa.gov

Gas Chromatography (GC) : When coupled with selective detectors like an Electron Capture Detector (ECD), GC can provide sensitive detection of halogenated compounds like Dichlorprop. scispace.com

Gas Chromatography-Mass Spectrometry (GC/MS) : This combination offers enhanced selectivity and confirmation of the analyte's identity. hpst.cz The GC separates the components of the mixture, and the MS detects the ions, providing a unique fragmentation pattern for the Dichlorprop derivative, which serves as a chemical fingerprint. epa.gov For complex samples, tandem mass spectrometry (GC/MS/MS) provides even greater sensitivity and selectivity by reducing matrix interference, making it a robust technique for multi-residue analysis in food and environmental samples. hpst.czhpst.cz

Table 2: Typical GC/MS Parameters for Dichlorprop Residue Analysis

Parameter Specification Purpose
GC Column HP-5MS or equivalent capillary column Separation of analytes epa.gov
Derivatization Agent BF₃/methanol or diazomethane Increases volatility for GC analysis epa.gov
Ionization Mode Electron Ionization (EI) Fragmentation of the molecule for mass analysis hpst.cz
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) Enhances sensitivity and selectivity agilent.comshimadzu.com

Liquid chromatography is particularly suited for analyzing polar, non-volatile, or thermally labile compounds, eliminating the need for derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This has become the method of choice for environmental monitoring of many pesticides, including Dichlorprop. cmro.in The technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govmdpi.com LC-MS/MS is highly effective for detecting trace levels of contaminants in complex environmental matrices like water and soil. mdpi.comresearchgate.net The method's specificity allows for the direct analysis of Dichlorprop in its acid form, simplifying sample preparation and improving accuracy. cmro.in

Chiral Analytical Methods for Enantiomer Separation and Quantification

Dichlorprop is a chiral compound, existing as two enantiomers (mirror images): (R)-Dichlorprop and (S)-Dichlorprop. nih.gov The herbicidal activity is primarily associated with the (R)-enantiomer, while the (S)-enantiomer is less active. nih.gov Therefore, analytical methods that can separate and quantify individual enantiomers are essential for efficacy and environmental assessment studies. wikipedia.org

Capillary electrophoresis is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (buffer).

Enantioseparation Mechanism : The chiral selector (e.g., a cyclodextrin derivative) forms transient diastereomeric complexes with the Dichlorprop enantiomers. researchgate.net These complexes have slightly different sizes and stabilities, leading to different migration times and thus, separation. CE offers advantages such as high efficiency, short analysis times, and low consumption of solvents and chiral selectors. researchgate.net A novel capillary electrochromatography (CEC) system using a monolithic column with chiral molecularly imprinted polymers has been developed for the highly efficient enantioseparation of Dichlorprop. nih.gov

Chiral selective chromatography is the most common approach for enantiomer separation. nih.gov This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). wikipedia.org

Chiral Stationary Phases (CSPs) : This is the most popular direct method, where a single enantiomer of a chiral selector is immobilized onto the stationary support (often silica). wikipedia.org For Dichlorprop and other phenoxypropionic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns have proven effective in both gas and liquid chromatography. nih.govnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase can achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov For instance, a Nucleodex-α-PM column with permethylated α-cyclodextrin as the CSP can be used to separate the enantiomers, which are then detected by UV absorbance. nih.gov

Countercurrent Chromatography : This support-free liquid-liquid partitioning technique has also been developed for the preparative enantiomer separation of Dichlorprop. nih.gov This method utilizes a chiral stationary-phase additive in the solvent system to achieve separation. nih.govcapes.gov.br

Table 3: Methods for Chiral Separation of Dichlorprop Enantiomers

Technique Chiral Selector / Stationary Phase Principle
Capillary Electrophoresis (CE) Cyclodextrin derivatives in buffer Differential migration of transient diastereomeric complexes researchgate.net
HPLC with Chiral Stationary Phase (CSP) Permethylated α-cyclodextrin; Polysaccharide derivatives Differential interaction and retention on the chiral surface nih.govnih.gov
Countercurrent Chromatography Chiral stationary-phase additive (CSPA) in solvent system Differential partitioning between two immiscible liquid phases nih.govcapes.gov.br

Spectroscopic Techniques for Metabolite Identification

The identification of metabolites is a critical step in understanding the biotransformation and environmental fate of this compound. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the structures of these metabolites. ijmr.net.innih.govnih.gov These methods provide detailed information on the molecular weight, elemental composition, and structural characteristics of the metabolites. ijmr.net.in

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique used for identifying and characterizing degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. ijmr.net.in Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are commonly employed for the analysis of this compound and its metabolites. ijmr.net.inusgs.gov

In a typical workflow, the sample containing potential metabolites is first separated using chromatography. The separated components then enter the mass spectrometer, where they are ionized. For acidic compounds like Dichlorprop-P, electrospray ionization (ESI) in negative mode is often selected as it easily facilitates the loss of a proton to form the [M-H]⁻ ion. nih.gov High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, which aids in determining the elemental composition of a metabolite. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov A specific precursor ion (the molecular ion of a potential metabolite) is selected and fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For instance, a study on the enantioselective determination of dichlorprop used a hybrid triple quadrupole mass spectrometer to detect the daughter ions with m/z values of 160.6. nih.gov Common metabolites of Dichlorprop-P include 2,4-Dichlorophenol (B122985) and 2,4-Dichloroanisole, which can be identified by their unique mass spectra. epa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful technique for the structural elucidation of metabolites. nih.govnih.gov It provides detailed information about the chemical environment of atoms (primarily hydrogen and carbon) within a molecule. nih.govnih.gov While MS provides information on the mass and fragmentation of a molecule, NMR can reveal the precise arrangement and connectivity of atoms, making it invaluable for identifying unknown metabolites. ijmr.net.in

One-dimensional (1D) NMR, especially ¹H NMR, is often the first step in the analysis, providing a spectrum of signals corresponding to the different types of protons in the molecule. nih.govnih.gov For more complex structures or when signals overlap, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.net These techniques help to establish the connectivity between protons and carbons in the molecule, allowing for a detailed structural assignment. researchgate.net

The primary challenge with NMR is its relatively low sensitivity compared to MS. nih.gov However, its ability to provide unambiguous structural information without the need for reference standards of the metabolites makes it an indispensable tool in metabolite identification. researchgate.net

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules. ijmr.net.inMolecular weight, elemental composition, and structural information from fragmentation patterns. ijmr.net.innih.govHigh sensitivity and specificity, suitable for complex mixtures when coupled with chromatography. ijmr.net.innih.govStructural elucidation can be challenging without reference standards; ionization efficiency can vary.
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. nih.govDetailed information on molecular structure, including the connectivity and spatial relationship of atoms. ijmr.net.inresearchgate.netProvides unambiguous structure elucidation, non-destructive, and inherently quantitative. nih.govresearchgate.netRelatively low sensitivity compared to MS. nih.gov

Development and Validation of Methods for this compound and its Degradates

The development and validation of analytical methods are crucial to ensure that the results obtained are reliable, accurate, and fit for purpose. For this compound and its degradation products, robust analytical methods are necessary for monitoring its presence in various environmental and biological matrices. nih.govepa.gov The validation process demonstrates that a method is suitable for its intended use by assessing various performance characteristics.

Commonly used analytical techniques for the determination of this compound and its degradates include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. nih.govepa.gov

Method Development

The development of an analytical method typically involves several stages:

Sample Preparation : This step aims to extract the analytes of interest from the sample matrix and remove interfering substances. For this compound in water samples, solid-phase extraction (SPE) is a common technique. usgs.gov For soil samples, extraction with a mixture of solvents like acetic acid, methanol, and water may be employed. epa.gov

Chromatographic Separation : The goal is to achieve adequate separation of this compound from its degradates and other matrix components. This involves optimizing the stationary phase (column), mobile phase composition, flow rate, and temperature. For instance, a method for dichlorprop-P in wheat used HPLC with a C18 column. nih.gov

Detection : The choice of detector depends on the required sensitivity and selectivity. Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are often preferred for their high selectivity and ability to provide structural confirmation. nih.govnih.gov

Method Validation

Once a method is developed, it must be validated to ensure its performance. The key validation parameters, as often stipulated by regulatory guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.orglongdom.org

Specificity : This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradates, or matrix components. researchgate.net

Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The linearity is typically evaluated by calculating the correlation coefficient (r²) of the calibration curve, which should be close to 1. longdom.org

Accuracy : This refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed.

Precision : This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). longdom.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.org

The following tables summarize the validation parameters from a study on the determination of Dichlorprop-P in a wheat-field ecosystem using a modified QuEChERS method with HPLC-MS/MS. nih.gov

Recovery and Precision of Dichlorprop-P in Different Matrices
MatrixSpiked Level (mg/kg)Average Recovery (%)RSD (%) (n=5)
Wheat Plant0.0295.56.5
0.298.73.4
2.0101.22.1
Wheat Straw0.0289.78.1
0.292.45.3
2.095.84.5
Wheat Grain0.0185.69.2
0.188.97.6
1.090.36.8
Data sourced from a study on Dichlorprop-P residues in a wheat-field ecosystem. nih.gov
Linearity and Limit of Quantification (LOQ) of Dichlorprop-P
MatrixLinear Range (mg/kg)Correlation Coefficient (r²)LOQ (µg/kg)
Wheat Plant0.02 - 2.00.998512
Wheat Straw0.02 - 2.00.997912
Wheat Grain0.01 - 2.50.99915
Data sourced from a study on Dichlorprop-P residues in a wheat-field ecosystem. nih.gov

These validated methods are essential for regulatory purposes, environmental monitoring, and ensuring food safety by accurately quantifying the residues of this compound and its degradates. nih.gov

Research on Efficacy and Application Science of Dichlorprop Potassium

Herbicidal Efficacy in Broadleaf Weed Control in Various Crops

Dichlorprop-potassium, the potassium salt of the active R-enantiomer Dichlorprop-P, is a selective, systemic, post-emergence herbicide. herts.ac.ukherts.ac.uk It is absorbed by the leaves and translocates to the roots of susceptible plants. herts.ac.ukherts.ac.uk Its mode of action is that of a synthetic auxin, which leads to abnormal cell division and growth, causing malformations in stems and leaves that ultimately result in plant death. herts.ac.ukwikipedia.org This makes it particularly effective for controlling annual and perennial broadleaf weeds in a variety of settings. herts.ac.ukwikipedia.org

Primary applications include the control of broadleaf weeds in cereal crops such as wheat, barley, oats, rye, and triticale. herts.ac.uk It is also widely used in non-crop situations like industrial sites and rights-of-way, as well as for weed management in turfgrass and apple and pear orchards. herts.ac.ukherts.ac.ukk-state.edu

This compound is effective against a wide spectrum of broadleaf weeds. Some of the key pests it controls are listed below.

Table 1: Weeds Controlled by this compound

Common NameScientific Name
Black BindweedFallopia convolvulus
Canada ThistleCirsium arvense
ChickweedStellaria media
CockleburXanthium strumarium
DocksRumex spp.
GoosefootChenopodium spp.
HenbitLamium amplexicaule
KnotweedPolygonum aviculare
LambsquartersChenopodium album
PigweedAmaranthus spp.
RagweedsAmbrosia spp.
Shepherd's PurseCapsella bursa-pastoris
SpurgeEuphorbia spp.
StinkweedThlaspi arvense
Wild MustardSinapis arvensis
Source: herts.ac.ukherts.ac.ukk-state.eduillinois.edu

Dichlorprop (B359615) is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. herts.ac.ukwikipedia.org Initially, dichlorprop was marketed as a racemic mixture, which contains equal amounts of both the (R) and (S) forms. herts.ac.ukwikipedia.org

Subsequent research revealed that only the (R)-enantiomer, now known as Dichlorprop-P, possesses herbicidal activity. herts.ac.ukwikipedia.orgnih.gov The (S)-enantiomer is biologically inactive as a herbicide. researchgate.net As a result, modern herbicide formulations have transitioned from the racemic mixture to using only the active Dichlorprop-P enantiomer. wikipedia.org This shift allows for a reduction in the total amount of chemical applied to the environment while maintaining or enhancing herbicidal efficacy, as the inactive component is eliminated. researchgate.net

Table 2: Comparison of Racemic Dichlorprop and Dichlorprop-P

FeatureRacemic DichlorpropDichlorprop-P
Composition Contains both (R) and (S) enantiomers in a 50:50 ratio. herts.ac.ukContains only the herbicidally active (R)-enantiomer. herts.ac.ukwikipedia.org
Herbicidal Activity Activity is derived solely from the (R)-enantiomer component. herts.ac.ukAll of the active ingredient is biologically active as a herbicide. nih.gov
Environmental Load Higher chemical load as the inactive (S)-enantiomer is also applied. researchgate.netLower chemical load as the inactive enantiomer is not present. wikipedia.org
Modern Usage Largely replaced by Dichlorprop-P formulations. wikipedia.orgThe standard form used in current commercial products. wikipedia.org
Source: herts.ac.ukwikipedia.orgnih.govresearchgate.net

This compound belongs to the phenoxy-carboxylic acid family of herbicides, which also includes widely used compounds like 2,4-D and MCPA. k-state.eduillinois.edu While effective on its own, Dichlorprop is frequently used in combination with these and other herbicides to broaden the spectrum of weed control. k-state.edumsu.edu

Studies and usage data indicate that certain weeds are controlled more effectively when Dichlorprop is added to a tank mix. For instance, the combination of Dichlorprop with 2,4-D typically improves the control of species such as henbit, knotweed, and spurge, which can be less susceptible to 2,4-D alone. k-state.eduillinois.edu Similarly, when used in three-way combinations with 2,4-D and Dicamba (B1670444), the product can control the majority of broadleaf weeds found in turf, including harder-to-control species. msu.edu

Table 3: Comparative Efficacy of this compound in Herbicide Mixtures

Herbicide/MixtureTarget Weeds with Enhanced ControlCrop/Setting
2,4-D + Dichlorprop Henbit, Knotweed, Spurge. k-state.eduillinois.eduTurfgrass. illinois.edu
2,4-D + MCPP + Dicamba Controls the majority of broadleaf weeds. msu.eduTurfgrass. msu.edu
2,4-D + Dichlorprop + Dicamba Expands control spectrum, effective on harder-to-control species. msu.eduTurfgrass. msu.edu
Bromoxynil (B128292) + Dichlorprop-P Complements bromoxynil for broad-spectrum control. wsu.eduSpring Wheat. wsu.edu
Source: k-state.eduillinois.edumsu.eduwsu.edu

Research into this compound as a Plant Growth Regulator

The same synthetic auxin activity that makes this compound an effective herbicide also allows it to be used as a plant growth regulator (PGR) at different concentrations. herts.ac.uk As a mimic of the natural plant hormone auxin, it can influence various growth processes, including cell enlargement, which is a key mechanism for its application in fruit production. wikipedia.orgnufarm.com

One of the significant commercial applications of Dichlorprop-P as a PGR is to increase the fruit size in citrus, such as Valencia oranges and mandarins. herts.ac.uknufarm.comtandfonline.com Small fruit size can be a major limiting factor for the marketability of these crops. tandfonline.com When applied during the appropriate stage of fruit development, typically during the "June drop" phase when the fruitlet diameter is between 8-30mm depending on the variety, Dichlorprop-P promotes an increase in the size of the fruit's internal structures. nufarm.comtandfonline.com The mechanism involves enlarging the locules and juice vesicles within the fruit. nufarm.com

Field trials have demonstrated that applications of Dichlorprop-P can increase the final fruit diameter by 2-3 mm, leading to a higher percentage of premium-grade fruit and an improved pack-out performance. nufarm.com This enhancement of fruit size is achieved without significantly impacting the total yield in terms of weight per tree. nufarm.com

Table 4: Effect of Dichlorprop-P (Corasil) on Encore Mandarin Fruit Size (2003)

TreatmentLocation% Fruit >60mm% Fruit <60mm
Corasil 200ml Katikati75%25%
Untreated Control Katikati55%45%
Corasil 200ml Gisborne40%60%
Untreated Control Gisborne20%80%
Source: nufarm.com

As a synthetic auxin, this compound's mechanism of action is fundamentally tied to the processes that govern cell division and differentiation in plants. wikipedia.org Natural auxins are critical hormones for initiating root development, including the formation of lateral and adventitious roots. Synthetic auxins mimic this function. By inducing abnormal and excessive cell division, Dichlorprop disrupts the normal growth of target weeds, leading to their death. wikipedia.orgscielo.br

This same ability to stimulate cell division is the basis for its potential role in root initiation. The application of auxins is a standard horticultural practice to promote rooting in cuttings. While specific research focusing solely on this compound for root initiation in model plants is not extensively detailed in the provided context, its classification and known biological activity as a synthetic auxin place it within the group of compounds that possess the fundamental capability to stimulate root cell proliferation and development. scielo.brresearchgate.net

Factors Influencing Herbicidal and Plant Growth Regulator Efficacy

The effectiveness of this compound, both as a herbicide and a plant growth regulator, is influenced by several environmental, chemical, and biological factors.

Environmental Conditions: Temperature and wind speed are critical during and after application. soybeansouth.com High temperatures can potentially increase the volatility of auxin herbicides, while low wind speeds can fail to disperse vapor, increasing the risk of off-target injury. soybeansouth.com Efficacy is generally highest when weeds are young and actively growing, not under heat or drought stress, which can interfere with herbicide uptake and translocation. k-state.edu The time of day of application can also influence efficacy, as translocation patterns within the plant can vary. nih.gov

Soil Properties: For soil-active herbicides, factors like soil type and organic matter content can significantly affect performance. In a study on related phenoxy herbicides, dissipation was slower in clay loam soil compared to silt and sandy loam soils. nih.gov The addition of peat (organic matter) increased the persistence of the herbicides in the silt and sandy loam soils. nih.gov

Chemical Formulation and Mixtures: The pH of the spray solution can impact the efficacy and volatility of auxin herbicides. soybeansouth.com For example, mixing some formulations of 2,4-D and dicamba with glyphosate (B1671968) can make the solution highly acidic, increasing the potential for volatility. soybeansouth.com When used as a PGR, Dichlorprop-P should not be tank-mixed with other agricultural chemicals or foliar fertilizers to ensure optimal performance. nufarm.com

Plant-Specific Factors: The susceptibility of a plant species to an auxin herbicide is a key factor. Dichlorprop is selective primarily for broadleaf (dicot) plants, with cereal crops (monocots) showing tolerance. researchgate.net Furthermore, the development of herbicide resistance in weed populations is an ongoing concern. To date, several weed species have evolved resistance to synthetic auxin herbicides, including some resistant to dichlorprop. hracglobal.com

Influence of Environmental Conditions (e.g., Wind) on Application and Effect

Wind: Wind speed and direction are among the most critical factors affecting spray applications. brewerint.com High wind speeds increase the potential for spray drift, where droplets are carried away from the target area, leading to reduced weed control and potential damage to non-target sensitive vegetation. brewerint.comufl.edu Most herbicide labels recommend not spraying when wind speeds exceed 10 to 15 MPH. iastate.edu Conversely, completely calm conditions can also be problematic as they may indicate a temperature inversion, where a layer of cool air is trapped near the ground. This can cause fine spray droplets to remain suspended and move long distances off-target. pesticidestewardship.org The ideal wind speed for application is generally considered to be a gentle but steady breeze between 3 and 10 MPH, blowing away from any sensitive areas. ufl.edupesticidestewardship.org

Temperature and Humidity: Temperature and relative humidity are interconnected and primarily affect herbicide efficacy through their influence on droplet evaporation and plant absorption. pesticidestewardship.org High temperatures and low humidity lead to rapid evaporation of water from spray droplets. brewerint.compesticidestewardship.org This reduces droplet size, making them more susceptible to drift and decreasing the amount of herbicide deposited on the leaf surface. pesticidestewardship.org Furthermore, rapid drying on the leaf surface can reduce the time available for the active ingredient to be absorbed by the plant, which is particularly important for systemic herbicides like this compound. brewerint.com

Optimal temperatures for the application of most post-emergent herbicides are between 65°F and 85°F (approximately 18°C to 29°C). brewerint.com Warmer temperatures can enhance the metabolic processes within the plant, leading to faster absorption and translocation of the herbicide. brewerint.com However, excessively high temperatures may increase the risk of volatilization for some herbicide formulations. brewerint.com Research has noted a positive correlation between air temperature and the efficacy of a dichlorprop-P/MCPA mixture. researchgate.net High humidity is generally favorable as it slows droplet evaporation, allowing more time for the herbicide to penetrate the plant's cuticle. brewerint.com

Table 1: Summary of Environmental Influences on this compound Application

Environmental FactorEffect on ApplicationImpact on Efficacy
Wind SpeedHigh winds (>10-15 MPH) cause spray drift. Calm conditions (<3 MPH) can indicate temperature inversions. iastate.edupesticidestewardship.orgReduced deposition on target weeds leads to lower efficacy. Potential for off-target injury. brewerint.com
TemperatureHigh temperatures increase droplet evaporation. pesticidestewardship.org Optimal range is typically 65-85°F. brewerint.comWarmer temperatures can enhance absorption and translocation. brewerint.com Very high temperatures may increase volatility risk with some formulations. brewerint.com
Relative HumidityLow humidity accelerates droplet evaporation. High humidity slows evaporation. brewerint.comHigh humidity is generally favorable, as it extends the absorption period on the leaf surface, increasing uptake. brewerint.com
PrecipitationRainfall shortly after application can wash the herbicide off plant surfaces.Reduced efficacy due to the removal of the active ingredient before it can be adequately absorbed. saroagrosciences.com

Impact of Formulation Types (e.g., Potassium Salt, Esters) on Efficacy

The chemical formulation of a phenoxy herbicide like dichlorprop significantly affects its physical properties and, consequently, its herbicidal efficacy. The active component is the dichlorprop acid, but it is typically formulated as either a salt (such as potassium salt) or an ester to improve handling and application characteristics. encyclopedia.pub

Potassium Salt Formulations: As a salt, this compound is readily soluble in water. encyclopedia.pub This characteristic facilitates easy mixing in spray tanks. However, their high water solubility also makes them more susceptible to being washed off the leaves by rainfall that occurs shortly after application. encyclopedia.pub Salt formulations are characterized by low volatility, meaning they are less likely to turn into a vapor and move off-target after application, which reduces the risk of injury to nearby sensitive crops. cambridge.orgchemcess.com

Ester Formulations: In contrast, ester formulations of phenoxy herbicides are soluble in oil and have low water solubility. encyclopedia.pub Their primary advantage lies in their ability to penetrate the waxy cuticle of a weed's leaves more efficiently than salt formulations. cambridge.org This is because the cuticle is lipid-based, and the oil-soluble nature of esters allows for more rapid absorption into the plant tissue. encyclopedia.pub This enhanced absorption often results in greater herbicidal activity, leading to ester formulations being described as "hotter" or more effective, especially on older or more resilient weeds. cambridge.org

However, the main disadvantage of ester formulations is their potential for volatility. cambridge.org Short-chain esters, in particular, can evaporate from the leaf surface after application, and the resulting vapor can drift and cause damage to non-target plants. cambridge.orgpestgenie.com.au To mitigate this, "low-volatile" esters, which are formulated with longer chemical chains, have been developed. chemcess.com Despite this, even low-volatile esters are generally more volatile than salt formulations. cambridge.org

Table 2: Comparative Properties of this compound (Salt) and Ester Formulations

CharacteristicPotassium Salt FormulationEster Formulation
SolubilityHigh water solubility. encyclopedia.pubLow water solubility; soluble in oil. encyclopedia.pub
VolatilityLow; poses a lower risk of vapor drift. cambridge.orgchemcess.comHigher than salts; short-chain esters are highly volatile, while long-chain ("low-volatile") esters are less so. cambridge.orgpestgenie.com.au
Absorption MechanismMoves less efficiently across the waxy leaf cuticle. encyclopedia.pubPenetrates the lipid-based leaf cuticle more readily, leading to faster and greater absorption. encyclopedia.pubcambridge.org
Relative EfficacyGenerally effective, but may be slightly less active on hard-to-control weeds compared to esters. cambridge.orgOften demonstrates higher herbicidal activity ("hotter") due to enhanced absorption. cambridge.org
Risk of Wash-offMore susceptible to being washed from leaves by rain due to water solubility. encyclopedia.pubMore resistant to wash-off once absorbed into the cuticle. encyclopedia.pub

Timing and Rate of Application in Experimental Settings

The timing and rate of this compound application are critical variables that determine the success of weed control programs. Efficacy is highest when the herbicide is applied to weeds that are young, small, and actively growing. tamu.edu As weeds mature, they become more difficult to control, often requiring higher application rates or different herbicide mixtures. tamu.edu

Experimental studies evaluating phenoxy herbicides demonstrate a clear relationship between application timing and weed control. In a study by Butler and Interrante, various herbicides, including 2,4-D amine and ester formulations, were applied at three different timings to control common pasture weeds. tamu.edu

Early Application: Weeds were small (average height of 2 inches) and actively growing.

Mid Application: Weeds were larger (average height of 14 inches).

Late Application: Weeds were mature and beginning to slow their growth (average height of 24 inches).

The results indicated that both early and mid-season applications provided effective control (>93%) of annual weeds like annual broomweed and woolly croton with nearly all tested herbicides. tamu.edu However, when the application was delayed to the late timing, the efficacy of many treatments dropped dramatically. For example, control of annual broomweed with 2,4-D ester fell from over 98% at the early and mid-timings to just 78% at the late timing. tamu.edu A similar trend was observed for western ragweed and woolly croton, where late-season applications resulted in unsatisfactory control from several herbicides that were effective earlier in the season. tamu.edu

The research concluded that for annual broadleaf weeds, applications should be made when weeds are small, and the most cost-effective labeled herbicide should be used. tamu.edu When applications are timed correctly, less complex and more economical options can be as effective as more expensive mixtures. tamu.edu In winter wheat, other studies have shown that applying 2,4-D at the stem elongation stage can result in the highest grain yield compared to earlier or later applications, underscoring the importance of timing relative to crop growth stage as well. researchgate.net

Table 3: Efficacy of Phenoxy Herbicides by Application Timing on Various Weeds (Data from Butler and Interrante, 2002)

HerbicideWeed SpeciesEarly Timing Control (%) (Weed Height: 2 in.)Mid Timing Control (%) (Weed Height: 14 in.)Late Timing Control (%) (Weed Height: 24 in.)
2,4-D AmineAnnual Broomweed999985
2,4-D AmineWestern Ragweed999968
2,4-D AmineWoolly Croton999983
2,4-D EsterAnnual Broomweed999878
2,4-D EsterWestern Ragweed999985
2,4-D EsterWoolly Croton999985
Grazon P+D (Picloram + 2,4-D)Annual Broomweed999988
Grazon P+D (Picloram + 2,4-D)Western Ragweed999993
Grazon P+D (Picloram + 2,4-D)Woolly Croton999993

Metabolic Pathways of Dichlorprop in Non Human Biological Systems

Dichlorprop (B359615), a chlorophenoxy herbicide, undergoes various metabolic transformations in non-human biological systems. These pathways are crucial for understanding its mode of action, persistence, and detoxification mechanisms within different organisms. The metabolic fate of dichlorprop varies significantly between plants and animals, involving a series of biochemical reactions that alter its structure and facilitate its storage or elimination.

Advanced Research Directions and Future Perspectives for Dichlorprop Potassium

Recent scientific advancements are providing deeper insights into the environmental fate and biological interactions of Dichlorprop-potassium. Cutting-edge research is now focused on complex biological systems, sustainable cleanup methods, and the nuanced role of its chemical structure.

Regulatory Science Context for Dichlorprop Potassium Research

Peer Review Processes and Scientific Assessments Driving Research Needs

The regulatory evaluation of dichlorprop-potassium, and its related active substance dichlorprop-P, is fundamentally driven by a rigorous peer review process designed to ensure a high level of protection for human health and the environment. In the European Union, this process is governed by specific regulations, such as Commission Implementing Regulation (EU) No 844/2012, which outlines the procedure for the renewal of approval for active substances used in plant protection products. researchgate.neteuropa.eu This framework mandates a comprehensive scientific assessment of all available data, which in turn highlights areas where further research is necessary.

The process begins with the submission of a dossier by an applicant, which is then evaluated by designated Rapporteur Member States (RMS). For dichlorprop-P, Ireland served as the RMS, with Poland acting as the co-rapporteur. europa.eueuropa.eu These member states conduct an initial risk assessment and prepare a Renewal Assessment Report (RAR). researchgate.net This report is then subjected to a peer review organized by the European Food Safety Authority (EFSA). This multi-layered review involves consultations with Member States, the applicant, and the public, ensuring a thorough and transparent scientific evaluation. nih.gov

Identification and Addressing of Scientific Data Gaps in Regulatory Evaluations

A primary outcome of the peer review process is the identification of scientific data gaps. These are areas where the available information is insufficient to complete a comprehensive risk assessment, thereby preventing a conclusive decision on the approval or renewal of an active substance. The identification of these gaps is a critical driver for new research, as applicants must generate and submit the required data to address the identified concerns.

The process of addressing these gaps involves conducting specific studies according to established scientific guidelines. For dichlorprop-P-2-ethylhexyl, the available data on aquatic organisms were deemed insufficient to be used in the risk assessment, creating a significant data gap for its representative uses on citrus. researchgate.net Furthermore, a consumer risk assessment could not be finalized due to a lack of data on residues in pollen and bee products intended for human consumption. researchgate.net The regulatory framework requires these gaps to be filled with targeted research to allow for a complete and robust evaluation before a substance can be approved for use.

Area of Assessment Identified Data Gap/Concern Regulatory Implication
Mammalian Toxicology Potential for high chronic risk to mammals from contaminated water. researchgate.netFurther assessment required to exclude unacceptable risk.
Ecotoxicology (Aquatic) High risk indicated for aquatic plants in multiple surface water scenarios. researchgate.netInsufficient data to conclude a low risk for all representative uses.
Ecotoxicology (Aquatic) Insufficient toxicity data for dichlorprop-P-2-ethylhexyl on aquatic organisms. researchgate.netRisk assessment for representative uses on citrus could not be completed.
Consumer Risk Lack of data on residues in pollen and bee products for human consumption. researchgate.netConsumer risk assessment could not be finalized; MRLs could not be derived.
Endocrine Disruption Need for updated assessment of endocrine-disrupting properties. europa.euFurther evaluation required to meet the latest regulatory criteria.

Research Supporting Maximum Residue Level (MRL) Assessments

Research is crucial for establishing and modifying Maximum Residue Levels (MRLs), which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed. The assessment of MRLs is an integral part of the pesticide risk assessment process, ensuring that consumer exposure to residues remains within safe limits. researchgate.net For dichlorprop-P, MRLs were specifically assessed for use on citrus fruits like mandarins and lemons, as well as for cereals. europa.eueuropa.eu

The establishment of an MRL requires a comprehensive data package, including studies on the metabolism of the substance in plants and livestock, and supervised residue trials conducted under realistic agricultural practices. researchgate.net For dichlorprop-P, metabolism studies following foliar application were investigated in wheat and oranges. researchgate.net These studies identified the parent compound and its conjugates as the major residues. researchgate.net Based on the available data, a residue definition for enforcement and risk assessment was established as the sum of dichlorprop-P, its salts, its esters (like 2-ethylhexyl), and their conjugates, expressed as dichlorprop-P.

Requests to modify existing MRLs also trigger the need for new research. For example, an application was submitted to modify the MRLs for dichlorprop-P in barley, oat, rye, and wheat grain. europa.eu This request was supported by new data, which were found to be sufficient to derive revised MRL proposals. europa.eu The risk assessment concluded that both short-term and long-term intake of residues from these uses was unlikely to present a risk to consumer health. europa.eu In another instance, residue data for oranges and mandarins were combined to propose an MRL of 0.3 mg/kg for grapefruits, lemons, limes, and mandarins. researchgate.net This demonstrates how targeted research directly supports regulatory decisions on MRLs, ensuring food safety.

Commodity Group Proposed/Assessed MRL Basis for Assessment
Citrus Fruits (Grapefruits, Lemons, Limes, Mandarins)0.3 mg/kg researchgate.netCombined residue data from trials on oranges and mandarins. researchgate.net
Cereal Grains (Barley, Oat, Rye, Wheat)MRL proposals derived europa.euNew data submitted in support of a request to modify existing MRLs. europa.eu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.